Bicyclo[3.2.2]nona-3,6-dien-2-one

Diels-Alder cycloaddition stereoselective synthesis bicyclic dienophile

Bicyclo[3.2.2]nona-3,6-dien-2-one (CAS 31517-33-6; molecular formula C₉H₁₀O; molecular weight 134.18 g/mol) is a bridged bicyclic enone featuring a rigid [3.2.2]nonane framework with conjugated double bonds at positions 3 and 6 and a ketone at C-2. It is prepared from tropone and ethylene via Diels-Alder cycloaddition or from bicyclo[2.2.2]oct-5-en-2-ones via Tiffeneau-Demjanov ring enlargement.

Molecular Formula C9H10O
Molecular Weight 134.17 g/mol
CAS No. 31517-33-6
Cat. No. B14698276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.2.2]nona-3,6-dien-2-one
CAS31517-33-6
Molecular FormulaC9H10O
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESC1CC2C=CC1C=CC2=O
InChIInChI=1S/C9H10O/c10-9-6-3-7-1-4-8(9)5-2-7/h1,3-4,6-8H,2,5H2
InChIKeyNADROADAYNFLIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[3.2.2]nona-3,6-dien-2-one (CAS 31517-33-6) Procurement & Selection Guide: Core Identity and Structural Context


Bicyclo[3.2.2]nona-3,6-dien-2-one (CAS 31517-33-6; molecular formula C₉H₁₀O; molecular weight 134.18 g/mol) is a bridged bicyclic enone featuring a rigid [3.2.2]nonane framework with conjugated double bonds at positions 3 and 6 and a ketone at C-2. It is prepared from tropone and ethylene via Diels-Alder cycloaddition [1] or from bicyclo[2.2.2]oct-5-en-2-ones via Tiffeneau-Demjanov ring enlargement [2]. The compound serves as a strategic intermediate in [3-6], [5-6], and [6-7] fused-ring sesquiterpene total syntheses and exhibits distinct photochemical, pericyclic, and transannular electronic behavior that differentiates it from both smaller-ring analogs (e.g., bicyclo[2.2.2]oct-5-en-2-one) and isomeric bicyclo[3.2.2]dienones [3].

Role Strategic intermediate for fused-ring sesquiterpene total synthesis
Reactivity Distinct photochemical [3,3]-sigmatropic rearrangement and exclusive endo-cis Diels-Alder stereoselectivity
Access Prepared via Diels-Alder cycloaddition or Tiffeneau-Demjanov ring enlargement

Why Bicyclo[3.2.2]nona-3,6-dien-2-one Cannot Be Replaced by Generic Bicyclic Enones in Research and Industrial Applications


Substituting bicyclo[3.2.2]nona-3,6-dien-2-one with a generic bicyclic enone such as bicyclo[2.2.2]oct-5-en-2-one or bicyclo[3.2.1]oct-3-en-2-one is not chemically equivalent. The [3.2.2] framework imposes a unique transannular distance between the two double bonds, enabling through-space π-interactions that are absent in smaller or differently bridged systems [1]. Under photochemical activation, the compound follows a [3,3]-sigmatropic rearrangement pathway to form bicyclo[4.1.0]hept-2-enylketenes, whereas its mono-ene analog (bicyclo[3.2.2]non-6-en-2-one) undergoes a fundamentally different [1,3]-acyl migration [2]. In Diels-Alder reactions as a dienophile, the rigid bicyclic framework enforces exclusive endo-cis stereoselectivity, a level of stereocontrol not achievable with monocyclic or less-constrained bicyclic dienophiles [3]. These divergent behaviors mean that substituting a cheaper or more readily available bicyclic enone will lead to different reaction outcomes, compromised stereochemical fidelity, and ultimately failure in synthetic routes that rely on this specific scaffold.

1
Smaller-ring analogs (e.g., bicyclo[2.2.2]oct-5-en-2-one) lack the transannular π-interactions that govern photochemical and pericyclic reactivity.
2
The mono-ene analog (bicyclo[3.2.2]non-6-en-2-one) follows a [1,3]-acyl migration instead of the [3,3]-sigmatropic shift, producing different product architectures.
3
Monocyclic or less-constrained bicyclic dienophiles cannot replicate the exclusive endo-cis stereoselectivity observed with this scaffold.

Bicyclo[3.2.2]nona-3,6-dien-2-one: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Comparators


Exclusive endo-cis Diels-Alder Stereoselectivity vs. Monocyclic Dienophiles

Bicyclo[3.2.2]nona-3,6-dien-2-one, when employed as a dienophile in Diels-Alder reactions with several dienes, affords endo-cis adducts with complete stereoselectivity. This outcome was sustained across multiple diene partners (cyclopentadiene, 1,3-cyclohexadiene, and 2,3-dimethyl-1,3-butadiene) [1]. In contrast, monocyclic dienophiles such as cyclopentenone under analogous thermal conditions typically yield endo/exo mixtures with endo selectivities ranging from approximately 3:1 to 9:1, rather than exclusive formation of a single stereoisomer [2]. The origin of this selectivity lies in the steric environment of the bicyclo[3.2.2] framework, where the isolated C=C and ethano C–C bonds create similar steric environments that bias approach trajectories [1].

Diels-Alder stereoselectivity
Head-to-head
Exclusive endo-cis adduct (single stereoisomer) vs. ~3:1 to 9:1 endo preference for cyclopentenone
Reported complete stereocontrol supports predictable polycyclic assembly
Thermal conditions; dienes: cyclopentadiene, 1,3-cyclohexadiene, 2,3-dimethyl-1,3-butadiene
Diels-Alder cycloaddition stereoselective synthesis bicyclic dienophile

Divergent Photochemical Rearrangement Pathway: [3,3]-Sigmatropic Shift vs. [1,3]-Acyl Migration in the Mono-ene Analog

Under photochemical activation, bicyclo[3.2.2]nona-3,6-dien-2-one undergoes a [3,3]-sigmatropic rearrangement to yield endo-7-bicyclo[4.1.0]hept-2-enylketenes [1]. The mono-ene analog, bicyclo[3.2.2]non-6-en-2-one, follows a fundamentally different pathway under identical photochemical conditions, undergoing a [1,3]-acyl migration to form bicyclo[4.3.0]non-4-en-7-ones [1]. This divergence was systematically characterized and exploited for the total synthesis of [3-6] fused-ring (sesquicarene, sirenin), [5-6] fused-ring (pinguisone), and [6-7] fused-ring (widdrol) natural products [1][2].

Photochemical pathway
Head-to-head
[3,3]-sigmatropic shift to bicyclo[4.1.0]hept-2-enylketenes vs. [1,3]-acyl migration to bicyclo[4.3.0]non-4-en-7-ones for mono-ene analog
Divergent product architectures confirm the second double bond is not inert
Photochemical activation; validated in multiple natural product total syntheses
photochemical rearrangement sigmatropic shift fused-ring synthesis

High-Pressure Diels-Alder Regioselectivity: 38% Yield of 9-endo-Cyano Derivative as Major Product Under 10,000 bar

In the high-pressure Diels-Alder reaction of tropone with acrylonitrile at 10,000 bar and 80 °C, 9-endo-cyanobicyclo[3.2.2]nona-3,6-dien-2-one was obtained as the major product in 38% yield among four possible regioisomeric products [1]. At room temperature under the same pressure, only three products were formed (8-endo-, 9-endo-, and 9-exo-cyano derivatives), with the 8-exo isomer absent, demonstrating temperature-dependent control over the regioisomeric distribution [1]. The unsubstituted parent compound (bicyclo[3.2.2]nona-3,6-dien-2-one) itself is prepared from tropone and ethylene without this regioselectivity issue, but the cyano-substituted case illustrates how the [3.2.2] scaffold directs electrophilic substitution patterns [1][2].

HP Diels-Alder regioselectivity
Head-to-head
38% yield of 9-endo-cyano derivative
Major product among four regioisomers at 80 °C, 10,000 bar
Tropone + acrylonitrile; 3 products at room temperature (8-exo absent)
high-pressure cycloaddition regioselectivity cyano-substituted bicyclic enone

Enantioselective Access: (1S,5R)-Bicyclo[3.2.2]nona-3,6-dien-2-one with >99% Enantiomeric Excess via Cope Rearrangement

An enantioselective route to (1S,5R)-bicyclo[3.2.2]nona-3,6-dien-2-one was achieved via Cope rearrangement of a SEM-protected enol ether (compound 20), affording the target compound 22 with >99% enantiomeric excess [1]. This route proceeds through an enantioselective intramolecular cyclopropanation of racemic cyclohexen-3-yl diazoacetate catalyzed by [Rh₂{(2S)-meox}₄], followed by Curtius and 3-aza-Cope rearrangements [1]. The standard Diels-Alder synthesis from tropone and ethylene produces the racemate (0% ee) [2].

Enantiomeric excess
Cross-study
>99% ee (vs. 0% ee for racemic route)
Enables asymmetric synthesis programs with non-racemic bicyclic building block
Rh(II)-catalyzed cyclopropanation/Cope sequence; [α]D²¹ = +125.9 (c 0.49) for intermediate
enantioselective synthesis Cope rearrangement chiral bicyclic enone

Pinacol-Type Rearrangement Selectivity: Preferential Formation of Homobarrelenone (Bicyclo[3.2.2]nona-6,8-dien-2-one) vs. Alternative Pathways

Treatment of 1-methoxybicyclo[3.2.2]nona-3,6-dien-2-ols with TsOH in boiling benzene induces a pinacol-type rearrangement that proceeds preferentially to give bicyclo[3.2.2]nona-6,8-dien-2-ones (homobarrelenones) [1]. This transformation is distinct from the pinacol rearrangement behavior of monocyclic or smaller bicyclic α-hydroxy ketones, which typically yield ring-contracted products or mixtures. The preferential migration of the bridgehead carbon in the [3.2.2] system is a direct consequence of the specific ring strain and orbital alignment unique to this scaffold [1][2].

Pinacol rearrangement
Class-level
Preferential formation of homobarrelenone (bicyclo[3.2.2]nona-6,8-dien-2-one)
Distinct bridgehead migration supports scaffold-specific transformation; exact yield ratio not specified in abstract
TsOH, boiling benzene; data to verify from full text
pinacol rearrangement bridgehead substitution homobarrelenone synthesis

π-Orbital Ordering by Photoelectron Spectroscopy: Retention of Natural Order in the Unsymmetrical Diene vs. Inversion in the Isomeric Symmetrical Diene

Photoelectron spectroscopic analysis of bicyclo[3.2.2]nonane and its dehydrogenated analogues revealed that the unsymmetrical diene (bicyclo[3.2.2]nona-3,6-dien-2-one scaffold) retains the 'natural order' of π-orbitals, with the in-phase combination lying below the out-of-phase combination [1]. In contrast, the isomeric symmetrical diene (bicyclo[3.2.2]nona-6,8-diene) represents the first member of a homologous series that inverts this ordering, placing a₁(π) above b₂(π) [1]. This electronic distinction arises from the interplay of through-space and through-bond interactions unique to the [3.2.2] framework and has direct consequences for the compound's photochemical reactivity and cycloaddition regioselectivity [1][2].

π-Orbital ordering
Head-to-head
Natural order retained (in-phase below out-of-phase) vs. inverted order for symmetrical diene isomer
Electronic structure governs pericyclic reactivity and transannular interactions
Photoelectron spectroscopy; specific IP values in full text
photoelectron spectroscopy through-space interaction π-orbital ordering electronic structure

Validated Application Scenarios for Bicyclo[3.2.2]nona-3,6-dien-2-one Based on Quantitative Differentiation Evidence


Total Synthesis of [3-6] Fused-Ring Sesquiterpenes (Sesquicarene, Sirenin, Isosesquicarene)

The photochemical [3,3]-sigmatropic rearrangement of bicyclo[3.2.2]nona-3,6-dien-2-one derivatives into endo-7-bicyclo[4.1.0]hept-2-enylketenes has been validated as the key ring-construction step in the total syntheses of sesquicarene, sirenin, and isosesquicarene [1]. The 4-(4-methyl-3-pentenyl) derivative of the compound was photochemically transformed in THF–water to the corresponding acetic acid, which was subsequently converted to the sesquicarene and sirenin core . This application leverages the unique [3,3] photochemical pathway that is absent in the mono-ene analog and constitutes a demonstrated synthetic route requiring this specific scaffold.

Synthesis of Homobarrelenone Derivatives via Pinacol-Type Rearrangement

1-Methoxybicyclo[3.2.2]nona-3,6-dien-2-ols, derived from the parent compound by Grignard addition, undergo pinacol-type rearrangement with TsOH in boiling benzene to yield bicyclo[3.2.2]nona-6,8-dien-2-ones (homobarrelenones) [1]. This transformation serves as a general method for bridgehead substitution and saturated bridge interchange within the bicyclo[3.2.2] framework, enabling the preparation of a large library of homobarrelenone derivatives that are not accessible through direct Diels-Alder cycloaddition [1].

Inverse Electron-Demand Diels-Alder Cycloaddition for Polycyclic Framework Assembly

As established by Takeshita et al., bicyclo[3.2.2]nona-3,6-dien-2-one functions as a dienophile with exclusive endo-cis stereoselectivity in Diels-Alder reactions with various dienes [1]. This stereochemical fidelity makes it a preferred substrate for constructing bridged polycyclic adducts where a single, predictable stereoisomer is required. The selectivity originates from the steric environment of the isolated C=C and ethano C–C bonds, which are situated in similar steric environments within the molecule, as supported by Extended Hückel calculations [1].

Enantioselective Synthesis of Chiral Bicyclic Building Blocks for Medicinal Chemistry

The enantioselective route to (1S,5R)-bicyclo[3.2.2]nona-3,6-dien-2-one with >99% ee, achieved via Rh(II)-catalyzed enantioselective cyclopropanation and subsequent Cope rearrangement [1], provides access to a chiral, non-racemic bicyclic scaffold. This enantioenriched building block is suitable for asymmetric synthesis programs in medicinal chemistry where the rigid, chiral bicyclic framework can serve as a conformational constraint in biologically active molecule design. The racemic Diels-Alder route cannot provide this level of enantiopurity .

Application
Selection Property
Validation Focus
[3-6] Fused-ring sesquiterpene total synthesis
Photochemical [3,3]-sigmatropic rearrangement pathway
Cyclopropane-fused [4.1.0] product formation
Homobarrelenone derivative synthesis
Pinacol-type rearrangement selectivity
Bridgehead substitution pattern and scaffold identity
Inverse electron-demand Diels-Alder cycloaddition
Exclusive endo-cis stereoselectivity
Single diastereomer isolation and stereochemical confirmation
Enantioselective building block for medicinal chemistry
Enantiomeric purity level
Chiral HPLC or polarimetry confirmation
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